![molecular formula C25H25FN2O4 B2495643 1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 868142-00-1](/img/structure/B2495643.png)

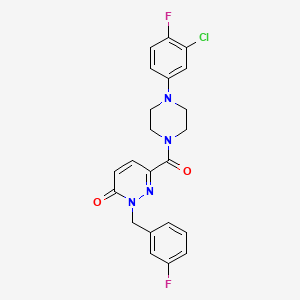

1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chromeno[2,3-c]pyrrole derivatives involves various condensation and ring-closing reactions. For example, the synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, a related class of compounds, utilizes condensation of dialkylamines and pyridinones, followed by ring-closing reactions to create bicyclic pyridinones and tricyclic morpholinopyrones (Prior et al., 2014). This methodology may offer insights into the synthesis routes for the target compound, highlighting the importance of selecting appropriate precursors and reaction conditions to achieve the desired chromeno[2,3-c]pyrrole core.

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as hexahydroacridine diones, has shown that these molecules can crystallize with specific conformations, with the central ring adopting a sofa conformation, while the outer rings adopt half-chair/sofa conformations (Pandi et al., 2001). Such studies provide valuable information on the stereochemistry and electronic distribution in the molecule, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions and Properties

The chemical reactions and properties of the target compound can be inferred from studies on similar molecular frameworks. For example, the synthesis and reactions of pyrrolo[3,4-c]pyrrole derivatives have been explored, demonstrating various functionalizations and the influence of substituents on the molecule's reactivity and properties (Vydzhak et al., 2010). These insights can be applied to understand and predict the chemical behavior of the target compound, including its potential fluorescence or photoluminescent properties.

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, play a significant role in the application of organic compounds. Studies on related pyrrolo[3,4-c]pyrrole derivatives have highlighted their solubility in common organic solvents and their strong fluorescence, which could be indicative of the physical properties of the target compound (Zhang & Tieke, 2008). Understanding these properties is essential for applications in materials science and bioimaging.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different functional groups and stability under various conditions, are crucial for the application and handling of the compound. The study of polymers containing pyrrolo[3,4-c]pyrrole units has provided insights into the optical and electrochemical properties, suggesting potential applications in electronic devices (Zhang, Tieke, Forgie, & Skabara, 2009). Such chemical properties are pivotal for designing and synthesizing materials with specific functionalities.

Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Chemistry

Research demonstrates the utility of related heterocyclic compounds in organic synthesis, highlighting their role as versatile intermediates for constructing complex heterocyclic structures. For instance, one study detailed a one-pot reaction involving (chlorocarbonyl)phenyl ketene and β-ketoamides to produce 2-pyrone derivatives, showcasing the synthesis of various heterocyclic compounds including 4-hydroxy-3-phenylthiochromeno[4,3-b]pyran-2,5-dione derivatives and 4-hydroxy-7-methyl-3-phenyl pyrano[3,2-c]chromeno-2,5-dione, emphasizing the synthetic utility of such reactions in generating diverse heterocyclic frameworks with potential biological and material applications (V. Nejadshafiee et al., 2013).

Materials Science and Polymer Chemistry

The compound's framework is related to those used in the development of novel materials, such as photoluminescent conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units. Research in this area has led to the creation of polymers with significant photoluminescence, highlighting their potential for electronic applications due to their high photochemical stability and good solubility, making them suitable for thin-film processing (T. Beyerlein & B. Tieke, 2000).

Biochemical Applications

While the direct applications of 1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in biochemistry were not found in the literature, related compounds have shown diverse biological activities. For example, chalcone-imide derivatives have been studied for their anticancer and antimicrobial activities, along with their potential to inhibit enzymes like carbonic anhydrase and acetylcholinesterase. Such studies highlight the broad scope of biochemical research surrounding heterocyclic compounds, suggesting potential areas of interest for future investigations involving 1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (U. M. Kocyigit et al., 2018).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN2O4/c1-16-3-8-20-19(15-16)23(29)21-22(17-4-6-18(26)7-5-17)28(25(30)24(21)32-20)10-2-9-27-11-13-31-14-12-27/h3-8,15,22H,2,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGNCMCDFXRISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] furan-2-carboxylate](/img/structure/B2495564.png)

![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2495565.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2495569.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2495570.png)

![ethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2495571.png)

![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2495572.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide](/img/structure/B2495578.png)

![6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495582.png)